Gonadorelin hydrochloride

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRWQSQENCASAD-HBBGHHHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H76ClN17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33515-09-2 (Parent) | |

| Record name | Gonadorelin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101027389 | |

| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51952-41-1, 51952-40-0 | |

| Record name | Gonadorelin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Gonadorelin Hydrochloride in Pituitary Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of gonadorelin (B1671987) hydrochloride on pituitary gonadotrope cells. Gonadorelin, a synthetic form of gonadotropin-releasing hormone (GnRH), is a critical regulator of the hypothalamic-pituitary-gonadal axis and its therapeutic and diagnostic applications are rooted in its precise interactions with the GnRH receptor (GnRH-R) and the subsequent intracellular signaling cascades.

Receptor Binding and Activation

Gonadorelin hydrochloride exerts its effects by binding to and activating the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily, located on the surface of pituitary gonadotrope cells.[1][2] This interaction is the initial and pivotal step in a signaling cascade that ultimately leads to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]

Binding Affinity

The binding of gonadorelin to the GnRH receptor is a high-affinity interaction. While specific dissociation constants (Kd) for this compound are not always explicitly reported in literature, studies on the native GnRH provide a close approximation.

| Ligand | Species | Tissue/Cell Type | Dissociation Constant (Kd) | Reference |

| GnRH | Human | Pituitary | 4.81 nM | [4] |

| GnRH | Rat | Pituitary | 4.71 nM | [4] |

The activation constant (Kact), which represents the concentration of the ligand required to elicit a half-maximal biological response, further illustrates the potency of GnRH and its analogs.

| Ligand | Cell Type | Response Measured | Activation Constant (Kact) | Reference |

| GnRH | Cultured Rat Pituitary Cells | LH Release | 0.5 nM | [5] |

| GnRH Analog ([D-Ser(t-BU)6]des-Gly10-GnRH N-ethylamide) | Cultured Rat Pituitary Cells | LH Release | 0.01 nM | [5] |

Intracellular Signaling Pathways

Upon binding of gonadorelin, the GnRH receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).

The Phospholipase C (PLC) Pathway

Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8] This initial, rapid rise in intracellular calcium is a critical trigger for the immediate secretion of stored LH and FSH.[8] The pattern of this calcium increase is dose-dependent.

| Gonadorelin (GnRH) Concentration | Intracellular Ca2+ Response Pattern in Pituitary Gonadotrophs | Reference |

| Subthreshold | Small, monophasic Ca2+ transients or irregular, small Ca2+ spikes | [9] |

| 0.1–10 nM | Regular, oscillatory, frequency-modulated, large Ca2+ transients (baseline Ca2+ spiking) | [9] |

| ~50–100 nM | Biphasic Ca2+ response (spike-plateau) | [9] |

-

DAG and Protein Kinase C (PKC) Activation : DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of intracellular proteins, playing a crucial role in both the sustained secretion of gonadotropins and the transcriptional regulation of gonadotropin subunit genes.

Figure 1: The Phospholipase C signaling pathway activated by Gonadorelin.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The activation of PKC and other signaling intermediates downstream of the GnRH receptor also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway.

-

ERK Pathway : The activation of the ERK1/2 pathway is a key event in mediating the effects of gonadorelin on the synthesis of gonadotropin subunits (α, LHβ, and FSHβ). GnRH stimulation leads to a rapid and robust phosphorylation of ERK, with a 30- to 60-fold increase observed within minutes.[10][11] Activated ERK translocates to the nucleus where it phosphorylates transcription factors, thereby regulating the expression of genes encoding the gonadotropin subunits.

Figure 2: The MAPK/ERK signaling pathway downstream of PKC activation.

Pulsatile vs. Continuous Administration

The physiological secretion of GnRH is pulsatile, and this pattern of release is crucial for maintaining normal gonadotropin secretion. The response of pituitary gonadotropes to gonadorelin is highly dependent on the mode of administration.

-

Pulsatile Administration : Mimicking the natural pulsatile release of GnRH, intermittent administration of gonadorelin stimulates the synthesis and secretion of LH and FSH, leading to an increase in gonadal steroid production.[12] This is the basis for its therapeutic use in inducing ovulation and treating certain forms of infertility.[13]

-

Continuous Administration : In contrast, continuous or prolonged exposure to high concentrations of gonadorelin leads to a biphasic response. An initial stimulatory phase is followed by a desensitization of the pituitary gonadotropes.[1] This desensitization involves the downregulation of GnRH receptors on the cell surface and uncoupling of the receptors from their signaling pathways. This leads to a profound suppression of LH and FSH secretion and, consequently, a decrease in gonadal steroid production. This "medical castration" effect is utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.

Experimental Protocols

Radioligand Binding Assay for GnRH Receptor

This protocol is designed to determine the binding affinity of gonadorelin for the GnRH receptor in pituitary cell membranes.

Materials:

-

Pituitary tissue or cultured pituitary cells (e.g., LβT2 cells)

-

Radiolabeled GnRH analog (e.g., [125I]-Buserelin)

-

Unlabeled this compound (as competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize pituitary tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.

-

Competition Binding: In a multi-well plate, add a fixed concentration of the radiolabeled GnRH analog to each well.

-

Add increasing concentrations of unlabeled this compound to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled GnRH to determine non-specific binding.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate at a controlled temperature (e.g., 4°C or 22°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50. Calculate the Kd for gonadorelin using the Cheng-Prusoff equation.

References

- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. GnRH agonists: gonadorelin, leuprolide and nafarelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gonadotropin-releasing hormone receptors in human pituitary: ligand structural requirements, molecular size, and cationic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of gonadotropin-releasing hormone receptors in cultured rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Gonadotropin-releasing hormone stimulation of pituitary gonadotrope cells produces an increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhythmic exocytosis stimulated by GnRH-induced calcium oscillations in rat gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. GnRH activates ERK1/2 leading to the induction of c-fos and LHbeta protein expression in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Gonadorelin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Gonadorelin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, purification, and characterization of gonadorelin (B1671987) hydrochloride. It also elucidates the signaling pathway initiated by this synthetic decapeptide, offering valuable insights for professionals in drug development and reproductive science.

Chemical Structure and Physicochemical Properties

Gonadorelin is a synthetic decapeptide identical to the endogenous gonadotropin-releasing hormone (GnRH).[1][2] Its hydrochloride salt is a well-characterized active pharmaceutical ingredient.

The primary amino acid sequence of gonadorelin is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.[1] This sequence dictates its three-dimensional structure and its ability to bind to and activate the GnRH receptor.

Quantitative Physicochemical Data

The key physicochemical properties of gonadorelin hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅₅H₇₆ClN₁₇O₁₃ | [3][4] |

| Molecular Weight | 1218.76 g/mol | [3][5][6][7] |

| CAS Number | 51952-41-1 | [3][5][6][7][8] |

| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | [4] |

| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | [1] |

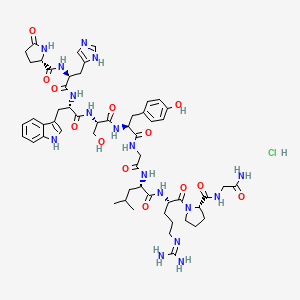

Chemical Structure Diagram

The following diagram illustrates the chemical structure of gonadorelin.

Caption: Simplified linear representation of the gonadorelin decapeptide sequence.

Synthesis of this compound

The synthesis of this compound is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and efficient method for producing peptides.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the SPPS of gonadorelin is depicted below. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Caption: General workflow for the solid-phase synthesis of gonadorelin.

Experimental Protocol: Solid-Phase Peptide Synthesis

The following protocol outlines the key steps in the synthesis of gonadorelin using Fmoc-based solid-phase chemistry.

Materials and Reagents:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Deprotection reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Solvents: DMF, dichloromethane (B109758) (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

-

Ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Pro-OH) with HBTU/HOBt and DIEA in DMF and couple it to the deprotected glycine on the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the gonadorelin sequence.

-

Final Deprotection: After the final amino acid (pGlu-OH) is coupled, remove the terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether to remove scavengers.

-

Drying: Dry the crude peptide under vacuum.

Purification and Characterization

The crude synthetic gonadorelin is purified and characterized using various analytical techniques to ensure high purity and correct identity.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates the target peptide from impurities based on differences in hydrophobicity.

Experimental Protocol:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptide.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Lyophilization: The collected fractions are pooled and lyophilized to obtain the purified this compound.

Characterization

Purity is assessed by analytical RP-HPLC using similar conditions as the preparative method. A single, sharp peak indicates high purity.

The molecular weight of the purified peptide is confirmed by LC-MS. The observed mass should correspond to the theoretical mass of this compound.

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and the presence of all constituent amino acids in the correct sequence.

Quantitative Analytical Data

| Analysis | Parameter | Typical Specification |

| HPLC | Purity | ≥ 98.0% |

| LC-MS | Molecular Weight | Corresponds to theoretical mass |

| Amino Acid Analysis | Amino Acid Ratios | Conforms to theoretical composition |

Signaling Pathway of this compound

Gonadorelin exerts its physiological effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[9] This binding initiates a cascade of intracellular signaling events, as illustrated in the diagram below.

Caption: Signaling pathway of this compound via the GnRH receptor.

Mechanism of Action:

-

Receptor Binding: Gonadorelin binds to the GnRHR.

-

G-Protein Activation: The activated receptor stimulates the Gq/11 G-protein.

-

Second Messenger Production: Gq/11 activates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Signaling:

-

IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG activates protein kinase C (PKC).

-

-

Cellular Response: The increase in intracellular Ca²⁺ and the activation of PKC, along with the subsequent activation of the mitogen-activated protein kinase (MAPK) cascade, ultimately leads to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[6]

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. peptide.com [peptide.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis - Google Patents [patents.google.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 7. CN105646671A - Gonadorelin purification method - Google Patents [patents.google.com]

- 8. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gonadorelin Hydrochloride as a GnRH Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadorelin (B1671987) hydrochloride is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH), a decapeptide that plays a pivotal role in the regulation of the reproductive system.[1][2] Produced in the hypothalamus, GnRH is the primary initiator of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] Gonadorelin hydrochloride mimics this endogenous hormone, binding to GnRH receptors (GnRHR) on the anterior pituitary gland. This action stimulates the synthesis and release of two essential gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][5] These gonadotropins, in turn, regulate gametogenesis and the production of sex steroids in the gonads.[6] This guide provides a technical overview of this compound's mechanism of action, associated signaling pathways, quantitative effects, and the experimental protocols used in its study.

Mechanism of Action

This compound functions as a GnRH receptor agonist.[7] The physiological and pharmacological effects of Gonadorelin are critically dependent on its mode of administration.

-

Pulsatile Administration: When administered in a pulsatile fashion, mimicking the natural episodic release of GnRH from the hypothalamus (typically every 60-120 minutes), Gonadorelin stimulates the pituitary gonadotrophs to release LH and FSH.[6][8][9] This leads to an increase in the production of gonadal sex hormones, such as testosterone (B1683101) in males and estrogen in females, and is the basis for its therapeutic use in treating conditions like hypogonadotropic hypogonadism and inducing ovulation.[2][8][10]

-

Continuous Administration: Conversely, continuous or long-term administration of Gonadorelin leads to a paradoxical effect.[8][11] An initial stimulatory phase (flare-up) is followed by a profound suppression of gonadotropin release.[12] This occurs due to the downregulation and desensitization of GnRH receptors on the pituitary cells, ultimately leading to a state of medical castration.[8][12][13] This suppressive effect is therapeutically exploited in conditions that are sensitive to sex hormones, such as prostate cancer and endometriosis.[8][11][12]

Core Signaling Pathways

The binding of Gonadorelin to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a cascade of intracellular signaling events. The GnRH receptor is primarily coupled to the Gq/11 class of G-proteins.[3][6][14]

The primary signaling cascade involves:

-

Activation of Phospholipase C (PLC): Upon ligand binding, the activated Gαq subunit stimulates PLCβ.[3][14]

-

Generation of Second Messengers: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][14]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates various isoforms of Protein Kinase C (PKC).[5][14]

-

MAPK Cascade Activation: The signaling cascade further activates Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway.[5][15] This activation is crucial for transmitting signals to the nucleus to regulate the transcription of gonadotropin subunit genes (αGSU, LHβ, and FSHβ).[15]

These pathways collectively orchestrate the synthesis and pulsatile release of LH and FSH.

Visualization of GnRH Receptor Signaling

// Define Nodes GnRH [label="Gonadorelin (GnRH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gαq/11", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Cascade\n(e.g., ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(LHβ, FSHβ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="LH & FSH\nSynthesis & Release", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges (Relationships) GnRH -> GnRHR [label="Binds", color="#5F6368"]; GnRHR -> Gq11 [label="Activates", color="#5F6368"]; Gq11 -> PLC [label="Activates", color="#5F6368"]; PLC -> PIP2 [label="Hydrolyzes", color="#5F6368"]; PIP2 -> IP3 [dir=back, arrowhead=tee, color="#5F6368"]; PIP2 -> DAG [dir=back, arrowhead=tee, color="#5F6368"]; IP3 -> ER [label="Acts on", color="#5F6368"]; ER -> Ca [label="Induces", color="#5F6368"]; DAG -> PKC [label="Activates", color="#5F6368"]; Ca -> PKC [label="Co-activates", color="#5F6368"]; PKC -> MAPK [label="Activates", color="#5F6368"]; MAPK -> Transcription [label="Regulates", color="#5F6368"]; Transcription -> Release [label="Leads to", color="#5F6368"]; Ca -> Release [label="Stimulates", color="#5F6368"]; }

Quantitative Data Summary

The biological effects of this compound have been quantified in various studies. The following tables summarize key data points regarding its hormonal effects.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Reference |

| Administration Route | Intravenous, Intramuscular, Nasal Spray | [7] |

| Distribution Half-life | 2 to 10 minutes | [7] |

| Terminal Half-life | 10 to 40 minutes | [7] |

| Mechanism of Action | GnRH Receptor Agonist | [7] |

| Metabolism | Hydrolysis into smaller peptides | [7] |

Table 2: Hormonal Response to a Single Intravenous Dose

| Hormone | Time to Peak Concentration | Duration of Elevation | Notes | Reference |

| Luteinizing Hormone (LH) | 30-60 minutes | Returns toward baseline within 2-4 hours | The response is rapid and transient. | [16] |

| Follicle-Stimulating Hormone (FSH) | ~30 minutes | More prolonged than LH, may remain modestly elevated up to 48 hours | FSH response can be greater than LH in certain conditions. | [2][16] |

Table 3: Effects of Pulsatile vs. Continuous Administration on Gene Expression

| Administration Mode | Gene Expression (LHβ, FSHβ) | Physiological Outcome | Reference |

| Pulsatile (Low/Intermediate Freq.) | Increased | Stimulation of gonadotropin secretion | [17] |

| Continuous (or High Freq.) | Decreased / Suppressed | Desensitization and suppression of gonadotropin secretion | [10][17] |

Key Experimental Protocols

The study of this compound and its effects on the HPG axis involves a range of in vitro and in vivo experimental protocols.

Pituitary Gonadotroph Cell Culture and Stimulation

-

Objective: To study the direct effects of Gonadorelin on LH and FSH secretion and gene expression in vitro.

-

Methodology:

-

Cell Lines: Immortalized murine gonadotroph cell lines (e.g., LβT2, αT3-1) are commonly used as they retain the characteristics of differentiated gonadotrophs.[15]

-

Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Cells are treated with varying concentrations of this compound. For pulsatile studies, a perifusion system is used to deliver pulses of the agonist at defined frequencies and durations.[10][17]

-

Sample Collection: Media is collected at various time points to measure secreted hormone levels. Cells are lysed to extract RNA or protein for gene expression and signaling pathway analysis.

-

Quantification of Gonadotropins (LH/FSH)

-

Objective: To measure the concentration of LH and FSH in culture media or serum samples.

-

Methodology (ELISA):

-

Coating: A microplate is coated with a capture antibody specific for LH or FSH.

-

Blocking: Non-specific binding sites are blocked.

-

Incubation: Samples and standards are added to the wells and incubated.

-

Detection: A second, enzyme-linked detection antibody is added, followed by a substrate that produces a measurable colorimetric signal.

-

Analysis: The signal intensity is read using a plate reader, and concentrations are determined by comparison to a standard curve.

-

Visualization of an Experimental Workflow

// Define Nodes start [label="Start: Collect Samples\n(Serum or Cell Media)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; coat [label="Coat Microplate with\nCapture Antibody"]; wash1 [label="Wash Plate", shape=diamond]; block [label="Block Non-specific Sites"]; wash2 [label="Wash Plate", shape=diamond]; add_sample [label="Add Samples and\nStandards to Wells"]; incubate1 [label="Incubate"]; wash3 [label="Wash Plate", shape=diamond]; add_detection [label="Add Enzyme-linked\nDetection Antibody"]; incubate2 [label="Incubate"]; wash4 [label="Wash Plate", shape=diamond]; add_substrate [label="Add Substrate"]; incubate3 [label="Incubate for\nColor Development"]; stop_reaction [label="Add Stop Solution"]; read_plate [label="Read Absorbance\n(Plate Reader)"]; analyze [label="Analyze Data:\nGenerate Standard Curve\n& Calculate Concentrations", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Hormone Levels\nQuantified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges (Workflow) start -> coat; coat -> wash1; wash1 -> block; block -> wash2; wash2 -> add_sample; add_sample -> incubate1; incubate1 -> wash3; wash3 -> add_detection; add_detection -> incubate2; incubate2 -> wash4; wash4 -> add_substrate; add_substrate -> incubate3; incubate3 -> stop_reaction; stop_reaction -> read_plate; read_plate -> analyze; analyze -> end; }

In Vivo Animal Studies

-

Objective: To assess the systemic effects of Gonadorelin on the HPG axis, including ovulation, spermatogenesis, and steroidogenesis.

-

Methodology:

-

Animal Model: Rodents (rats, mice) or larger animals like cattle and sheep are often used.[4][18]

-

Administration: Gonadorelin is administered via a chosen route (e.g., intramuscular injection, subcutaneous infusion via osmotic pumps for continuous delivery).[18]

-

Blood Sampling: Serial blood samples are collected to create a time-course of LH, FSH, and steroid hormone levels.[18]

-

Physiological Assessment: Endpoints such as ovulation rate (in females) or testicular function (in males) are assessed.[18] Follicular dynamics can be monitored using ultrasonography.[18]

-

Applications in Research and Drug Development

The unique biphasic action of this compound makes it a valuable tool for both research and clinical applications.

-

Diagnostic Tool: The Gonadorelin stimulation test is used to assess the functional integrity of the hypothalamic-pituitary axis and diagnose conditions like delayed puberty and hypogonadotropic hypogonadism.[8]

-

Fertility Treatments: Pulsatile administration is used in assisted reproductive technology (ART) protocols to stimulate follicular development and ovulation.[8][10]

-

Hormone-Sensitive Cancers: Continuous administration is a cornerstone of androgen deprivation therapy for prostate cancer and is also used for breast cancer, leveraging its ability to suppress sex hormone production.[11][12]

-

Research Model: It is an essential pharmacological tool for investigating the complex regulation of the reproductive axis, decoding GnRH pulse frequency, and studying the molecular mechanisms of GnRH receptor signaling and desensitization.[10][17]

References

- 1. Gonadorelin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 7. Gonadorelin - Wikipedia [en.wikipedia.org]

- 8. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]

- 9. peptide-db.com [peptide-db.com]

- 10. Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE ERK SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. corepeptides.com [corepeptides.com]

- 14. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 15. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE Ca2+/NFAT SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Pharmacodynamics of Gonadorelin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadorelin (B1671987) hydrochloride is the salt form of gonadorelin, a synthetic decapeptide identical to the endogenous gonadotropin-releasing hormone (GnRH).[1][2] Produced by hypothalamic neurons, GnRH is a critical neurohormone that regulates the reproductive axis.[3][4] Gonadorelin hydrochloride acts as a GnRH receptor agonist, primarily stimulating the synthesis and release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][5][6]

This document provides an in-depth technical overview of the in vivo pharmacodynamics of this compound. It details its mechanism of action, signaling pathways, and quantitative effects in both preclinical and clinical models. The guide also includes detailed experimental protocols and workflow visualizations to support research and development activities.

Mechanism of Action

The primary physiological effect of gonadorelin is the synthesis and release of gonadotropins from the anterior pituitary.[6] Upon administration, gonadorelin binds to and activates the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor located on pituitary gonadotroph cells.[3][7] This interaction initiates a cascade of intracellular events that culminates in the secretion of LH and FSH.[8] These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids (testosterone and estrogen) and support gametogenesis.[6][8]

The pharmacodynamic response to gonadorelin is highly dependent on its administration pattern:

-

Pulsatile Administration: Mimicking the natural, pulsatile secretion of GnRH from the hypothalamus stimulates a physiological release of LH and FSH, promoting normal gonadal function.[6][9] This approach is utilized in fertility treatments for conditions like hypothalamic amenorrhea.[1]

-

Continuous Administration: Sustained, non-pulsatile exposure to gonadorelin leads to a paradoxical effect. After an initial stimulatory phase, the GnRH receptors on the pituitary become desensitized and downregulated.[1] This results in the suppression of gonadotropin release and a subsequent decrease in sex hormone production.

Signaling Pathway

The binding of gonadorelin to its receptor on gonadotroph cells triggers a well-defined signaling cascade. The GnRHR is coupled to the Gq/11 G-protein.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 mobilizes calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][8] This sequence of events is crucial for the synthesis and secretion of LH and FSH.[3][8]

References

- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gonadorelin - Wikipedia [en.wikipedia.org]

- 3. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 4. genemedics.com [genemedics.com]

- 5. Gonadorelin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. rawamino.com [rawamino.com]

- 8. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 9. peptide-db.com [peptide-db.com]

An In-Depth Technical Guide to Gonadorelin Hydrochloride Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and data interpretation related to the binding affinity of Gonadorelin hydrochloride to its cognate receptor, the Gonadotropin-Releasing Hormone Receptor (GnRHR). Understanding these interactions is fundamental for the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.

Introduction to Gonadorelin and the GnRH Receptor

Gonadorelin is the synthetic form of Gonadotropin-Releasing Hormone (GnRH), a decapeptide hormone produced in the hypothalamus.[1][2] It plays a pivotal role in the regulation of the reproductive system by binding to the GnRH receptor (GnRHR) on pituitary gonadotrope cells.[3][4] The GnRHR is a member of the G protein-coupled receptor (GPCR) family, and its activation initiates a cascade of intracellular signaling events.[1][2][4] This binding stimulates the synthesis and pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.[3][5]

The affinity with which Gonadorelin and its analogs bind to the GnRHR is a critical determinant of their biological potency and therapeutic efficacy.[6] High-affinity binding is essential for both agonists, which stimulate the receptor, and antagonists, which block it. These compounds are crucial in treating hormone-dependent diseases such as prostate cancer, endometriosis, and in assisted reproductive technologies.[7]

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.[8]

The table below summarizes binding affinity data for Gonadorelin and several of its analogs for the human GnRH receptor. It is important to note that values can vary based on the experimental system (e.g., cell type, membrane preparation) and assay conditions.

| Compound/Ligand | Receptor Source | Assay Type | Binding Affinity Constant | Reference |

| Gonadorelin (GnRH) | Rat Pituitary Homogenates | Radioligand Assay | Kd ≈ 2 nM (high-affinity site) | [9] |

| ¹²⁵I-[His⁵,D-Tyr⁶]GnRH | Human GnRH Receptor | Saturation Binding Assay | Kd = 0.19 nM | [10] |

| Acyline | Human GnRH Receptor (HEK293) | Radioligand Displacement | IC50 = 0.52 - 0.69 nM | [7] |

| Cetrorelix | Human GnRH Receptor | Radioligand Displacement | IC50 = 1.21 nM | [7] |

| Degarelix | Human GnRH Receptor | Radioligand Displacement | IC50 = 3 nM | [7] |

| Potent Antagonist [D-pGlu¹, D-Phe², D-Trp³,⁶]GnRH | Rat Pituitary Receptors | Radioligand-Receptor Assay | 8-fold higher affinity than GnRH | [6] |

Note: IC50 values are dependent on the concentration of the radiolabeled competitor used in the assay. Kd and Ki are more direct measures of affinity.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. A common method is the competitive displacement assay, which measures the ability of an unlabeled ligand (like Gonadorelin) to compete with a radiolabeled ligand for binding to the GnRHR.

Generalized Protocol for a Competitive Radioligand Binding Assay:

-

Receptor Preparation:

-

Membranes are prepared from tissues (e.g., rat anterior pituitary) or cell lines (e.g., HEK293, COS-7, CHO) that endogenously or recombinantly express the GnRH receptor.[7][11]

-

Cells are harvested and homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. The resulting pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

-

-

Assay Execution:

-

The assay is typically performed in microtiter plates or microcentrifuge tubes.

-

Three sets of reactions are prepared:

-

Total Binding: Membrane preparation, radiolabeled ligand (e.g., ¹²⁵I-triptorelin, ³H-GnRH), and assay buffer.[9][12]

-

Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of an unlabeled ligand to saturate the receptors.

-

Competitive Binding: Membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled test compound (e.g., this compound).

-

-

The reactions are incubated at a specific temperature (e.g., 0-4°C to minimize degradation and internalization) for a duration sufficient to reach equilibrium.[9]

-

-

Separation of Bound and Free Ligand:

-

Following incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound ligand, while the free ligand passes through.

-

The filters are then washed quickly with ice-cold buffer to remove any remaining unbound or non-specifically bound ligand.

-

-

Quantification:

-

The radioactivity trapped on the filters is quantified using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competitive binding wells are plotted as the percentage of specific binding versus the log concentration of the unlabeled test compound.

-

This results in a sigmoidal dose-response curve, from which the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression analysis.

-

The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the receptor affinity of Gonadorelin.

GnRH Receptor Signaling Pathway

Upon binding of Gonadorelin to the GnRHR, a conformational change activates associated G proteins, primarily of the Gαq/11 subtype in pituitary gonadotropes.[3][5] This initiates a downstream signaling cascade leading to the synthesis and secretion of LH and FSH.

This primary pathway involves the Gαq/11-mediated activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][13] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC).[5] These events, in turn, activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, which are crucial for the transcription of gonadotropin subunit genes and the subsequent secretion of LH and FSH.[1][2]

References

- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. simpleandpractical.com [simpleandpractical.com]

- 9. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]

The Genesis of Gonadorelin Hydrochloride: A Technical Chronicle of Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadorelin (B1671987) hydrochloride, the synthetic counterpart to the endogenous decapeptide gonadotropin-releasing hormone (GnRH), represents a cornerstone in reproductive medicine and endocrinology. Its discovery elucidated the hierarchical control of the hypothalamic-pituitary-gonadal axis and paved the way for therapeutic interventions for a spectrum of reproductive disorders. This technical guide provides a comprehensive overview of the discovery, history, and development of gonadorelin hydrochloride, with a focus on the seminal experimental work that defined its structure, function, and clinical utility. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to offer a thorough resource for professionals in the field of drug development and reproductive science.

A Historical Timeline of Discovery and Development

The journey to understanding and synthesizing gonadorelin was marked by intense scientific competition and groundbreaking discoveries that ultimately led to a Nobel Prize. The work of Andrew V. Schally and Roger Guillemin, working in separate laboratories, was pivotal in isolating and characterizing this key neurohormone.[1] Their research laid the foundation for the development of this compound and a new class of therapeutics.

Key Milestones:

-

1960s: The prevailing hypothesis suggested that the hypothalamus controlled the pituitary gland's function through the release of specific factors into the portal blood system. The race to isolate these factors was on.

-

1971: Andrew V. Schally's group was the first to announce the elucidation of the primary structure of porcine GnRH.[1] This was a monumental achievement, considering the minute quantities of the hormone present in hypothalamic tissue.

-

1972: Roger Guillemin's team independently confirmed the structure of ovine GnRH, finding it to be identical to the porcine hormone.[1]

-

1977: For their groundbreaking work on the production of peptide hormones in the brain, Andrew V. Schally and Roger Guillemin were jointly awarded the Nobel Prize in Physiology or Medicine.[1]

-

Late 1970s - Early 1980s: With the amino acid sequence known, the chemical synthesis of GnRH, known as gonadorelin, became possible. This led to the development of this compound for clinical use. Gonadorelin was first made available for medical use in 1978 under the brand name Factrel.[2]

-

1980s onwards: The understanding of GnRH's mechanism of action, particularly the differential effects of pulsatile versus continuous administration, led to the development of a wide range of GnRH agonists and antagonists with diverse therapeutic applications.[1]

The Molecular and Physiological Landscape of Gonadorelin

Gonadorelin is a synthetic decapeptide identical in structure to the native human GnRH.[3] Its primary function is to stimulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[3]

Mechanism of Action

Gonadorelin exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor located on the surface of pituitary gonadotrope cells.[4] The binding of gonadorelin to its receptor initiates a cascade of intracellular signaling events.[4][5][6]

The physiological response to gonadorelin is critically dependent on the pattern of its administration:

-

Pulsatile Administration: Mimicking the natural, intermittent release of GnRH from the hypothalamus, pulsatile administration of gonadorelin stimulates the sustained release of LH and FSH. This is the basis for its therapeutic use in inducing ovulation and treating certain forms of infertility.[1]

-

Continuous Administration: Continuous or high-dose administration of gonadorelin leads to a paradoxical effect. After an initial stimulatory phase, the GnRH receptors on the pituitary become desensitized and downregulated. This results in a profound suppression of LH and FSH secretion, leading to a state of hypogonadism. This principle is exploited in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and precocious puberty, often using long-acting GnRH agonists.

Signaling Pathway

The binding of gonadorelin to the GnRHR primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the action of gonadorelin and its analogs.

Table 1: GnRH Receptor Binding Affinities of Selected Agonists

| Compound | Receptor | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |

| Leuprolide | GnRH Receptor | Not Specified | 0.64 | - | [8] |

| Acyline | Human GnRH Receptor | HEK293 cells | - | 0.52, 0.69 | [9] |

| Cetrorelix | Human GnRH Receptor | - | - | 1.21 | [9] |

| Degarelix | Human GnRH Receptor | - | - | 3 | [9] |

| Abarelix | Human GnRH Receptor | - | 0.79 | 3.5 | [9] |

| 125I-[His5,D-Tyr6]GnRH | GnRH Receptor | - | 0.19 (Kd) | - | [10] |

Table 2: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Response to Gonadorelin Stimulation Test (100 µg IV)

| Time Point | Mean LH (IU/L) | Mean FSH (IU/L) | Reference |

| 0 min | - | - | [11] |

| 20 min | - | - | [11] |

| 30 min | - | - | [12] |

| 40 min | Peak | - | [11] |

| 60 min | - | Peak | [11][12] |

| 90 min | - | - | [11] |

Note: Absolute values vary depending on the patient population, assay method, and pubertal status. The table indicates the typical time points for peak responses.

Table 3: Clinical Outcomes of Pulsatile Gonadorelin Therapy in Men with Congenital Hypogonadotropic Hypogonadism (CHH)

| Treatment Group | Number of Patients | Spermatogenesis Achieved | Median Time to Spermatogenesis (months) | Reference |

| Pulsatile Gonadorelin Pump (PGP) | 10 | 9 (90%) | 6 | [13] |

| Cyclical Gonadotropin Therapy (CGT) | 18 | 15 (83.3%) | 14 | [13] |

Key Experimental Protocols

The following sections detail the methodologies for seminal experiments in the discovery and characterization of gonadorelin.

Isolation and Sequencing of Hypothalamic GnRH (Conceptual Protocol based on historical accounts)

This protocol is a conceptual representation of the arduous process undertaken by the laboratories of Schally and Guillemin, which involved processing vast quantities of hypothalamic tissue.

Objective: To isolate and determine the amino acid sequence of gonadotropin-releasing hormone from porcine or ovine hypothalami.

Materials:

-

Large quantities of frozen porcine or ovine hypothalami

-

Extraction buffers (e.g., acetic acid, acetone)

-

Gel filtration chromatography columns (e.g., Sephadex)

-

Ion-exchange chromatography columns

-

Thin-layer chromatography (TLC) plates

-

Amino acid analyzer

-

Edman degradation reagents and sequencer

Procedure:

-

Tissue Extraction: Homogenize thousands of hypothalami in an acidic extraction buffer to solubilize peptides.

-

Solvent Precipitation: Use organic solvents like acetone (B3395972) to precipitate larger proteins, leaving smaller peptides, including GnRH, in the supernatant.

-

Gel Filtration Chromatography: Subject the concentrated supernatant to gel filtration chromatography to separate molecules based on size. Collect fractions and assay for GnRH activity (e.g., by measuring LH release from pituitary cell cultures).

-

Ion-Exchange Chromatography: Pool the active fractions and further purify them using ion-exchange chromatography, separating peptides based on their charge.

-

High-Voltage Paper Electrophoresis and TLC: Continue purification of the active fractions using techniques like high-voltage paper electrophoresis and thin-layer chromatography to achieve a highly purified peptide.

-

Amino Acid Analysis: Hydrolyze a small portion of the purified peptide and determine its amino acid composition using an amino acid analyzer.

-

Sequencing: Subject the purified peptide to sequential Edman degradation to determine the N-terminal amino acid at each step.

-

Structure Elucidation: Combine the amino acid composition and sequence data to deduce the final primary structure of the decapeptide.

Competitive Radioligand Binding Assay for GnRH Receptor Affinity

Objective: To determine the binding affinity (Ki or IC50) of gonadorelin or its analogs to the GnRH receptor.[14][15]

Materials:

-

Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line)

-

Radiolabeled GnRH analog (e.g., 125I-Buserelin)

-

Unlabeled this compound (competitor)

-

Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from the GnRH receptor-expressing tissue or cells by homogenization and centrifugation.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

-

Incubation: Add the cell membrane preparation to each tube and incubate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the gonadorelin concentration. Use non-linear regression to determine the IC50 value (the concentration of gonadorelin that inhibits 50% of the specific binding of the radioligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[14]

Conclusion

The discovery and development of this compound stand as a testament to the power of basic scientific inquiry in revolutionizing clinical medicine. From the painstaking isolation of a minute neuropeptide to the synthesis of a powerful therapeutic agent, the story of gonadorelin is one of perseverance and ingenuity. This technical guide has provided a detailed overview of this journey, equipping researchers and drug development professionals with a deeper understanding of the history, mechanism, and experimental underpinnings of this vital medication. The continued exploration of GnRH analogs and their signaling pathways promises further advancements in the management of reproductive and endocrine disorders.

References

- 1. Gonadotropin-releasing hormone: incredible 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gonadorelin - Wikipedia [en.wikipedia.org]

- 3. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. KEGG PATHWAY: map04912 [genome.jp]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GnRH Stimulation Test in Precocious Puberty: Single Sample is Adequate for Diagnosis and Dose Adjustment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mft.nhs.uk [mft.nhs.uk]

- 13. The Pulsatile Gonadorelin Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Gonadorelin Hydrochloride vs. Endogenous GnRH: A Technical Deep Dive into Function and Application

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical comparison of Gonadorelin hydrochloride and endogenous Gonadotropin-Releasing Hormone (GnRH). As this compound is a synthetic form of GnRH chemically identical to the endogenous hormone, their fundamental functions and mechanisms of action are intrinsically linked.[1][2] This guide will dissect their comparative pharmacokinetics, receptor interactions, physiological effects under different administration paradigms, and the experimental methodologies used to evaluate their function.

Core Tenets: Structure and Mechanism of Action

Endogenous GnRH is a decapeptide hormone synthesized and secreted by the hypothalamus in a pulsatile manner.[3][4] This pulsatility is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[4] this compound, as a synthetic salt of this decapeptide, mirrors the primary structure and, consequently, the biological action of native GnRH.[1]

Both molecules exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[5][6] This binding initiates a cascade of intracellular signaling events, primarily through the Gαq/11 and Gαs protein pathways. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium and protein kinase C (PKC) activity. Concurrently, activation of the Gαs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). These signaling cascades culminate in the synthesis and secretion of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

dot

Caption: Workflow for a Competitive Radioligand Binding Assay.

In Vivo GnRH Challenge Test

This protocol is used to assess the in vivo pituitary response to GnRH or its analogs.

1. Animal/Subject Preparation:

-

Select appropriate animal models (e.g., rats, sheep, cattle) or human subjects.

-

For animal studies, surgical cannulation for frequent blood sampling may be required.

-

Establish a baseline by collecting one or more blood samples before treatment.

2. Administration of GnRH/Gonadorelin:

-

Administer a bolus of this compound or endogenous GnRH intravenously or subcutaneously at a predetermined dose.

3. Blood Sampling:

-

Collect blood samples at specific time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).

4. Hormone Analysis:

-

Separate plasma or serum from the blood samples.

-

Measure LH and FSH concentrations in each sample using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

-

Plot the mean hormone concentrations over time.

-

Determine key parameters such as peak hormone concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC).

dot

Caption: Workflow for an In Vivo GnRH Challenge Test.

Physiological Effects: Pulsatile vs. Continuous Administration

The physiological outcome of GnRH receptor activation is critically dependent on the pattern of its administration.

-

Pulsatile Administration: Mimicking the natural, intermittent secretion of endogenous GnRH, pulsatile administration of this compound leads to a sustained stimulation of LH and FSH secretion. T[4]his approach is utilized clinically to induce ovulation and treat certain forms of infertility.

[3]* Continuous Administration: In contrast, continuous or high-dose administration of this compound leads to an initial surge in LH and FSH, followed by receptor downregulation and desensitization. T[5]his paradoxical effect results in the suppression of gonadotropin release and a subsequent decrease in gonadal steroid production. This principle is therapeutically exploited in conditions such as prostate cancer, endometriosis, and precocious puberty.

Caption: Logical Relationship of Physiological Effects.

Conclusion

This compound is a synthetic equivalent of endogenous GnRH, possessing an identical chemical structure and, therefore, the same intrinsic biological activity at the GnRH receptor. The primary differentiator in their functional application lies in their pharmacokinetic properties, which can be manipulated through formulation and administration route to achieve either stimulatory or inhibitory effects on the reproductive axis. A thorough understanding of their shared mechanism of action and the critical role of administration patterns is paramount for researchers and clinicians in the fields of reproductive medicine and oncology. This technical guide provides a foundational overview to aid in the design of future research and the development of novel therapeutic strategies targeting the GnRH pathway.

References

- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rawamino.com [rawamino.com]

- 3. GnRH agonists: gonadorelin, leuprolide and nafarelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]

- 6. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

The GnRH Receptor Signaling Nexus: A Technical Guide to Gonadorelin-Activated Pathways

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate signal transduction pathways activated by gonadorelin (B1671987) hydrochloride, a synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. This document provides a detailed overview of the core signaling cascades, quantitative data summaries, and explicit experimental protocols to facilitate further research and development in reproductive health and oncology.

Executive Summary

Gonadorelin hydrochloride, upon binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαq/11 protein. This activation of phospholipase C (PLC) leads to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger a bifurcating pathway involving intracellular calcium mobilization and protein kinase C (PKC) activation. Downstream of these initial events, a complex network of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are activated, ultimately leading to profound changes in gene expression and cellular function. Evidence also suggests that the GnRHR can couple to other G-proteins, such as Gαs and Gαi, thereby modulating cyclic adenosine (B11128) monophosphate (cAMP) levels and adding another layer of regulatory complexity.

Core Signal Transduction Pathways

The binding of gonadorelin to its receptor on pituitary gonadotropes is the critical initiating event for a cascade of intracellular signals that regulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2]

The Canonical Gαq/11-PLC-IP3/DAG Pathway

The primary and most well-characterized signaling pathway activated by the GnRH receptor involves its coupling to the Gq/11 family of heterotrimeric G proteins.[2] This interaction catalyzes the exchange of GDP for GTP on the α-subunit of Gq/11, leading to its activation and subsequent stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3 and Calcium Mobilization: IP3, a soluble molecule, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] This initial spike in intracellular calcium is often followed by a sustained phase of elevated calcium, which is dependent on the influx of extracellular calcium through voltage-gated channels.[5]

-

DAG and PKC Activation: DAG remains in the plasma membrane and activates protein kinase C (PKC). The activation of PKC is a crucial step in the downstream signaling cascade, leading to the phosphorylation of numerous target proteins.

Mitogen-Activated Protein Kinase (MAPK) Cascades

The activation of PKC and the increase in intracellular calcium converge to stimulate several downstream MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[6] These kinase cascades play a pivotal role in transducing signals from the cell surface to the nucleus, where they regulate the transcription of key genes, including those for the gonadotropin subunits (LHβ and FSHβ) and the GnRH receptor itself.

Alternative G-Protein Coupling: Gαs and Gαi

While the Gαq/11 pathway is the predominant signaling route, there is evidence to suggest that the GnRH receptor can also couple to Gαs and Gαi proteins. This coupling leads to the stimulation or inhibition of adenylyl cyclase, respectively, and subsequent changes in intracellular cyclic AMP (cAMP) levels.[7] The activation of the cAMP pathway appears to be more prominent under conditions of high-frequency GnRH pulses.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters of gonadorelin-induced signaling events, compiled from various studies.

Table 1: Time-Course of MAPK Activation by GnRH Agonist (100 nM) in LβT2 Cells

| Kinase | Peak Activation Time | Fold Activation (Peak) |

| ERK | 7 - 10 minutes | ~60-fold |

| JNK | 30 - 60 minutes | ~10-fold |

| p38 MAPK | 10 - 60 minutes | ~30-fold |

| Data adapted from studies on GnRH agonist-stimulated LβT2 cells.[6][9] |

Table 2: Time-Course of Immediate Early Gene Expression Induced by GnRH

| Gene | Protein Detection | Peak Protein Level |

| c-Fos | ~60 minutes | ~2 hours |

| Egr-1 | ~30 minutes | ~1 hour |

| Data derived from studies in gonadotrope cell lines.[10][11] |

Table 3: Dose-Dependent Effects of GnRH on Second Messenger Production

| Second Messenger | EC50 | Cell Type |

| Intracellular Ca²⁺ Mobilization | 10⁻¹⁰ - 10⁻⁸ M | Pituitary Gonadotropes |

| cAMP Production | ~1 nM | αT3-1 Cells |

| EC50 values can vary depending on the specific cell line and experimental conditions.[8][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signal transduction pathways of gonadorelin.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to gonadorelin stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution

-

Fluorescence microscope or plate reader with dual-wavelength excitation capabilities

Procedure:

-

Cell Preparation: Seed cells (e.g., LβT2 or αT3-1) on glass coverslips or in a 96-well plate and grow to 70-80% confluency.

-

Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Measurement: Place the coverslip or plate in the imaging setup. Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Stimulation: Add the desired concentration of this compound to the cells.

-

Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths for the desired duration.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular calcium concentration.

Western Blot Analysis of MAPK Phosphorylation

This protocol details the detection of phosphorylated ERK, JNK, or p38 MAPK by Western blotting following gonadorelin stimulation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total forms of the target MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and serum-starve overnight. Treat the cells with this compound at various concentrations and for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total form of the MAPK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Radioligand Binding Assay for GnRH Receptor

This protocol outlines a method to determine the binding affinity of this compound to the GnRH receptor using a competitive radioligand binding assay.[13][14][15]

Materials:

-

Cell membranes prepared from cells expressing the GnRH receptor

-

Radiolabeled GnRH analog (e.g., [¹²⁵I]-Triptorelin)

-

Unlabeled this compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a multi-well plate, combine cell membranes, a fixed concentration of the radiolabeled GnRH analog, and increasing concentrations of unlabeled this compound in a binding buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the gonadorelin concentration. Determine the IC50 value (the concentration of gonadorelin that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The signal transduction pathways activated by this compound are complex and multifaceted, involving a primary Gαq/11-mediated cascade and contributions from alternative G-protein coupling. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel therapeutics targeting the GnRH receptor for a range of clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals in this critical field.

References

- 1. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Gonadotropin-releasing hormone-induced rise in cytosolic free Ca2+ levels: mobilization of cellular and extracellular Ca2+ pools and relationship to gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium mobilization in the pituitary gonadotrope: relative roles of intra- and extracellular sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]